N-(5-Amino-4-chloro-1,3-thiazol-2-yl)pyridine-4-carboxamide
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Overview
Description
N-(5-Amino-4-chloro-1,3-thiazol-2-yl)pyridine-4-carboxamide is a heterocyclic compound that features a thiazole ring fused with a pyridine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-4-chloro-1,3-thiazol-2-yl)pyridine-4-carboxamide typically involves the reaction of 4-chloropyridine-2-carboxylic acid with thiosemicarbazide under acidic conditions to form the thiazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or chromatography are used to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-Amino-4-chloro-1,3-thiazol-2-yl)pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Reagents like sodium azide or thiourea under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-Amino-4-chloro-1,3-thiazol-2-yl)pyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of agrochemicals and pesticides due to its bioactive properties.
Mechanism of Action
The mechanism of action of N-(5-Amino-4-chloro-1,3-thiazol-2-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular processes essential for the survival and proliferation of pathogens or cancer cells. The compound’s thiazole ring is crucial for its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
N-(5-Amino-4-chloro-1,3-thiazol-2-yl)pyridine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both the amino and chloro groups on the thiazole ring allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
CAS No. |
828920-66-7 |
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Molecular Formula |
C9H7ClN4OS |
Molecular Weight |
254.70 g/mol |
IUPAC Name |
N-(5-amino-4-chloro-1,3-thiazol-2-yl)pyridine-4-carboxamide |
InChI |
InChI=1S/C9H7ClN4OS/c10-6-7(11)16-9(13-6)14-8(15)5-1-3-12-4-2-5/h1-4H,11H2,(H,13,14,15) |
InChI Key |
GVEXNMDUDCUZQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C(=O)NC2=NC(=C(S2)N)Cl |
Origin of Product |
United States |
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